molecular formula C2N2O2Pb B078344 Dicyanatolead CAS No. 13453-58-2

Dicyanatolead

Cat. No. B078344
CAS RN: 13453-58-2
M. Wt: 291 g/mol
InChI Key: JQRNFHKPWZSITM-UHFFFAOYSA-L
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and electron microscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the mechanism of the reaction, and the conditions under which it occurs .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can often be found in databases or determined through experiments .

Mechanism of Action

For bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific proteins or other molecules, and causing a change in their activity .

Safety and Hazards

Information on safety and hazards is usually available in Material Safety Data Sheets (MSDS). These include information on toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential new uses for the compound, or new methods of synthesis. This often involves reviewing recent research in the field .

properties

IUPAC Name

dicyanatolead
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHNO.Pb/c2*2-1-3;/h2*3H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRNFHKPWZSITM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)O[Pb]OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2N2O2Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586916
Record name Dicyanatoplumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyanatoplumbane

CAS RN

13453-58-2
Record name Dicyanatoplumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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